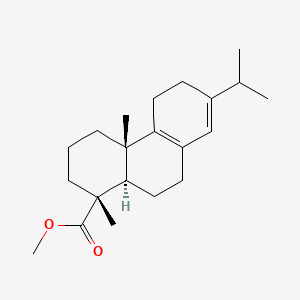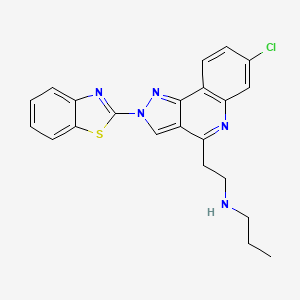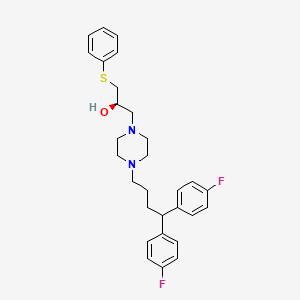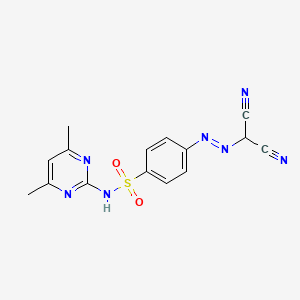
Anilinocadmium dilactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anilinocadmium dilactate is a chemical compound with the molecular formula C12H17CdNO6 It is composed of aniline and cadmium dilactate, forming a racemic mixture
準備方法
Synthetic Routes and Reaction Conditions: Anilinocadmium dilactate can be synthesized through the reaction of aniline with cadmium lactate under controlled conditions. The reaction typically involves mixing aniline and cadmium lactate in a suitable solvent, followed by heating and stirring to ensure complete reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions: Anilinocadmium dilactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into simpler cadmium and aniline derivatives.
Substitution: The compound can participate in substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and acids can be employed for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and substituted aniline derivatives.
Reduction: Cadmium metal and aniline.
Substitution: Halogenated aniline compounds and cadmium salts.
科学的研究の応用
Anilinocadmium dilactate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of anilinocadmium dilactate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve metal-ligand interactions and redox reactions.
類似化合物との比較
Anilinocadmium dilactate can be compared with other similar compounds, such as:
Anilinocadmium acetate: Similar in structure but with acetate groups instead of lactate.
Anilinocadmium chloride: Contains chloride ions instead of lactate.
Anilinocadmium sulfate: Features sulfate groups in place of lactate.
Uniqueness: this compound is unique due to its specific combination of aniline and cadmium lactate, which imparts distinct chemical and physical properties
特性
CAS番号 |
19651-91-3 |
|---|---|
分子式 |
C12H17CdNO6 |
分子量 |
383.68 g/mol |
IUPAC名 |
aniline;cadmium(2+);2-hydroxypropanoate |
InChI |
InChI=1S/C6H7N.2C3H6O3.Cd/c7-6-4-2-1-3-5-6;2*1-2(4)3(5)6;/h1-5H,7H2;2*2,4H,1H3,(H,5,6);/q;;;+2/p-2 |
InChIキー |
PNQRFKRVXIFPRM-UHFFFAOYSA-L |
正規SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC=C(C=C1)N.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


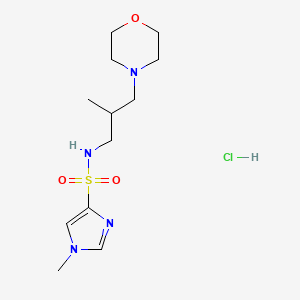

![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
